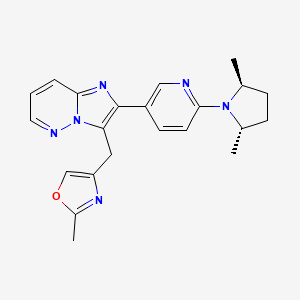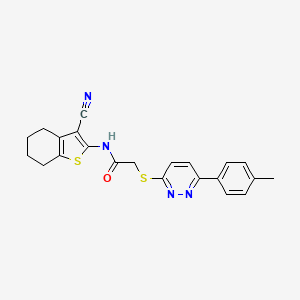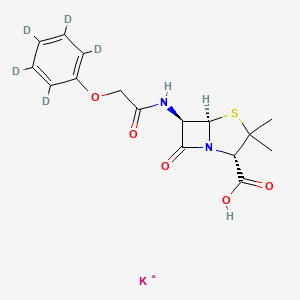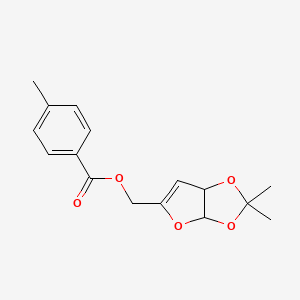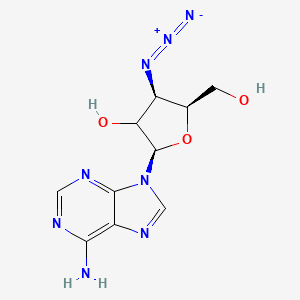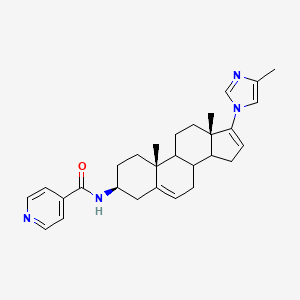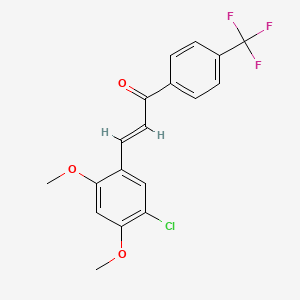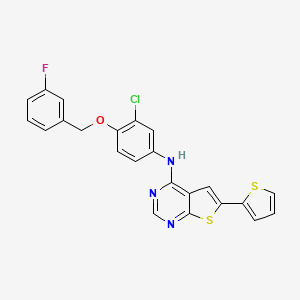
EGFR/ErbB-2 inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The epidermal growth factor receptor and ErbB-2 inhibitor-1 is a small-molecule inhibitor that targets the epidermal growth factor receptor and ErbB-2 tyrosine kinases. These receptors are part of the ErbB family, which includes epidermal growth factor receptor (ErbB-1), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4). The epidermal growth factor receptor and ErbB-2 inhibitor-1 is used primarily in cancer therapy to inhibit the signaling pathways that promote cell proliferation, survival, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor and ErbB-2 inhibitor-1 typically involves the construction of a quinazoline or pyridopyrimidine core structure. The synthetic route may include the following steps:
Formation of the Core Structure: The quinazoline or pyridopyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of epidermal growth factor receptor and ErbB-2 inhibitor-1 involves scaling up the synthetic route described above. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Epidermal growth factor receptor and ErbB-2 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents onto the core structure, affecting its binding affinity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various derivatives of the epidermal growth factor receptor and ErbB-2 inhibitor-1, each with potentially different biological activities .
科学研究应用
Epidermal growth factor receptor and ErbB-2 inhibitor-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors.
Biology: The inhibitor is employed to investigate the signaling pathways mediated by epidermal growth factor receptor and ErbB-2 in cellular processes.
Medicine: Clinically, it is used to treat various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer, by inhibiting the proliferation of cancer cells.
Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates
作用机制
Epidermal growth factor receptor and ErbB-2 inhibitor-1 exerts its effects by binding to the tyrosine kinase domains of epidermal growth factor receptor and ErbB-2. This binding inhibits the autophosphorylation of the receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The inhibition of these pathways leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Erlotinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor used to treat non-small cell lung cancer.
Gefitinib: Another first-generation epidermal growth factor receptor inhibitor with similar applications.
Afatinib: A second-generation irreversible inhibitor that targets both epidermal growth factor receptor and ErbB-2.
Osimertinib: A third-generation inhibitor designed to overcome resistance to first- and second-generation inhibitors
Uniqueness
Epidermal growth factor receptor and ErbB-2 inhibitor-1 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB-2, providing a broader spectrum of activity against cancers that overexpress these receptors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of inhibitors targeting only one receptor .
属性
分子式 |
C23H15ClFN3OS2 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H15ClFN3OS2/c24-18-10-16(6-7-19(18)29-12-14-3-1-4-15(25)9-14)28-22-17-11-21(20-5-2-8-30-20)31-23(17)27-13-26-22/h1-11,13H,12H2,(H,26,27,28) |
InChI 键 |
PBIJKZCHYCDPPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CS5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



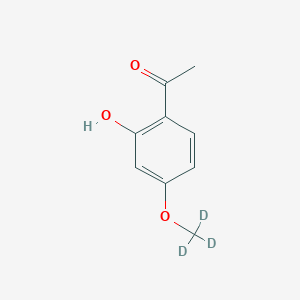
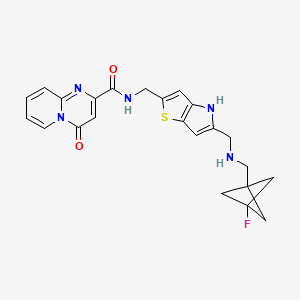
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
